molecular formula C18H18Cl3FN4OS B560029 Afuresertib hydrochloride CAS No. 1047645-82-8

Afuresertib hydrochloride

Numéro de catalogue B560029
Numéro CAS: 1047645-82-8
Poids moléculaire: 463.8
Clé InChI: YFQJOPFTGMHYNV-YDALLXLXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Afuresertib hydrochloride is an orally active, small-molecule, proto-oncogene protein c-akt (also known as protein kinase B or PKB) inhibitor . It belongs to the class of organic compounds known as amphetamines and derivatives, which are organic compounds containing or derived from 1-phenylpropan-2-amine . It has been used in trials studying the treatment of Cancer and Neoplasms, Haematologic .


Molecular Structure Analysis

The molecular formula of Afuresertib hydrochloride is C18H18Cl3FN4OS . The InChI representation of its structure is InChI=1S/C18H17Cl2FN4OS.ClH/c1-25-16 (14 (19)9-23-25)13-7-15 (27-17 (13)20)18 (26)24-12 (8-22)6-10-3-2-4-11 (21)5-10;/h2-5,7,9,12H,6,8,22H2,1H3, (H,24,26);1H/t12-;/m0./s1 .

Applications De Recherche Scientifique

1. Platinum Resistant Ovarian Cancer (PROC) Treatment

  • Application Summary: Afuresertib is an AKT inhibitor, a new class of agents under development that may provide physicians with a new clinical option to control PROC progression . The combination of afuresertib plus weekly paclitaxel could represent a clinically meaningful step forward in the clinical management of these difficult-to-treat patients with PROC .
  • Methods of Application: A total of approximately 141 patients with PROC are planned to be enrolled and randomized with a 2:1 ratio in an open label manner to the 2 arms (94 patients in the combination treatment arm and 47 patients in the paclitaxel arm) for efficacy and safety evaluation . The randomization will be stratified by country (the United States vs. China), prior bevacizumab use (yes vs. no), and number of prior platinum based therapy treatments (1-2 vs. 3-5 prior platinum regimens) .
  • Results/Outcomes: The study is still active, not recruiting, and no results have been posted yet .

2. Multiple Myeloma Treatment

  • Application Summary: Afuresertib is a reversible, ATP-competitive, oral, low-nanomolar, pan-AKT kinase inhibitor . It has shown favorable safety, pharmacokinetics, and clinical activity in multiple myeloma .
  • Methods of Application: An open-label phase 1 study was conducted to evaluate the maximum tolerated dose (MTD), safety, pharmacokinetics, and clinical activity of afuresertib in patients with advanced hematologic malignancies . Seventy-three patients were treated at doses ranging from 25 to 150 mg per day .
  • Results/Outcomes: The MTD was established at 125 mg per day because of 2 dose-limiting toxicities in the 150-mg cohort (liver function test abnormalities) . Three multiple myeloma patients attained partial responses; an additional 3 attained minimal responses .

3. Platinum-Resistant Ovarian Cancer (PROC) Treatment

  • Application Summary: Afuresertib is an AKT inhibitor, a new class of agents under development that may provide physicians with a new clinical option to control PROC progression . Afuresertib plus chemotherapy has demonstrated anti-tumor efficacy and an acceptable safety profile in patients with PROC in a published Phase I/II study .
  • Methods of Application: A total of approximately 141 patients with PROC are planned to be enrolled and randomized with a 2:1 ratio in an open label manner to the 2 arms (94 patients in the combination treatment arm and 47 patients in the paclitaxel arm) for efficacy and safety evaluation . The randomization will be stratified by country (the United States vs. China), prior bevacizumab use (yes vs. no), and number of prior platinum based therapy treatments (1-2 vs. 3-5 prior platinum regimens) .
  • Results/Outcomes: The study is still active, not recruiting, and no results have been posted yet .

4. Hematologic Malignancies Treatment

  • Application Summary: Afuresertib is a reversible, ATP-competitive, oral, low-nanomolar, pan-AKT kinase inhibitor . It has shown favorable safety, pharmacokinetics, and clinical activity in hematologic malignancies .
  • Methods of Application: An open-label phase 1 study was conducted to evaluate the maximum tolerated dose (MTD), safety, pharmacokinetics, and clinical activity of afuresertib in patients with advanced hematologic malignancies . Seventy-three patients were treated at doses ranging from 25 to 150 mg per day .
  • Results/Outcomes: The MTD was established at 125 mg per day because of 2 dose-limiting toxicities in the 150-mg cohort (liver function test abnormalities) . Clinical activity was also observed in non-Hodgkin lymphoma, Langerhan’s cell histiocytosis, and Hodgkin disease .

3. Platinum-Resistant Ovarian Cancer (PROC) Treatment

  • Application Summary: Afuresertib is an AKT inhibitor, a new class of agents under development that may provide physicians with a new clinical option to control PROC progression . Afuresertib plus chemotherapy has demonstrated anti-tumor efficacy and an acceptable safety profile in patients with PROC in a published Phase I/II study .
  • Methods of Application: A total of approximately 141 patients with PROC are planned to be enrolled and randomized with a 2:1 ratio in an open label manner to the 2 arms (94 patients in the combination treatment arm and 47 patients in the paclitaxel arm) for efficacy and safety evaluation . The randomization will be stratified by country (the United States vs. China), prior bevacizumab use (yes vs. no), and number of prior platinum based therapy treatments (1-2 vs. 3-5 prior platinum regimens) .
  • Results/Outcomes: The study is still active, not recruiting, and no results have been posted yet .

4. Hematologic Malignancies Treatment

  • Application Summary: Afuresertib is a reversible, ATP-competitive, oral, low-nanomolar, pan-AKT kinase inhibitor . It has shown favorable safety, pharmacokinetics, and clinical activity in hematologic malignancies .
  • Methods of Application: An open-label phase 1 study was conducted to evaluate the maximum tolerated dose (MTD), safety, pharmacokinetics, and clinical activity of afuresertib in patients with advanced hematologic malignancies . Seventy-three patients were treated at doses ranging from 25 to 150 mg per day .
  • Results/Outcomes: The MTD was established at 125 mg per day because of 2 dose-limiting toxicities in the 150-mg cohort (liver function test abnormalities) . Clinical activity was also observed in non-Hodgkin lymphoma, Langerhan’s cell histiocytosis, and Hodgkin disease .

Propriétés

IUPAC Name

N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2FN4OS.ClH/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10;/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQJOPFTGMHYNV-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl3FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146712
Record name Afuresertib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Afuresertib hydrochloride

CAS RN

1047645-82-8
Record name Afuresertib hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047645828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afuresertib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AFURESERTIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FC27E442O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
5
Citations
B Min, Y Wang, F Liang, CX Wang, F Wang, Z Yang - Disease Markers, 2022 - hindawi.com
Esophageal cancer (EC) is a common malignant tumor of the digestive system. Exploring the molecular biological mechanism of EC will help to clarify its carcinogenesis mechanism, …
Number of citations: 1 www.hindawi.com
J Li, A Beiser, NB Dey, S Takeda… - NAR Genomics and …, 2022 - academic.oup.com
The Comet or single-cell gel electrophoresis assay is a highly sensitive method to measure cellular, nuclear genome damage. However, low throughput can limit its application for large-…
Number of citations: 2 academic.oup.com
J Li, SJ Si, X Wu, ZH Zhang, C Li, YQ Tao, PK Yang… - Genomics, 2023 - Elsevier
Non-coding RNAs (ncRNAs) induced competing endogenous RNAs (ceRNA) play crucial roles in various biological process by regulating target gene expression. However, the studies …
Number of citations: 1 www.sciencedirect.com
J Li, S Si, X Wu, Z Zhang, C Li, Y Tao, P Yang… - … , CircEML1 Promotes E - papers.ssrn.com
Non-coding RNAs (ncRNAs) induced competing endogenous RNAs (ceRNA) play crucial roles in various biological process by regulating target gene expression. However, the studies …
Number of citations: 0 papers.ssrn.com
AS Venegas Tapia - 2020 - repositorio.yachaytech.edu.ec
Coriaria thymifolia (Shanshi) is a plant found in Latin America from Mexico to Chile. This plant is known to have toxic and hallucinogenic effects; this effect is attributed to an alkaloid …
Number of citations: 1 repositorio.yachaytech.edu.ec

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.